molecular formula C7H4N2O3S B13181973 5-Nitro-1,3-dihydro-2,1-benzothiazol-3-one

5-Nitro-1,3-dihydro-2,1-benzothiazol-3-one

Cat. No.: B13181973
M. Wt: 196.19 g/mol
InChI Key: MIWVBBNKISUBJZ-UHFFFAOYSA-N
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Description

5-Nitro-1,3-dihydro-2,1-benzothiazol-3-one is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a nitro group at the 5-position and a benzothiazole ring system. Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1,3-dihydro-2,1-benzothiazol-3-one typically involves the nitration of 1,3-dihydro-2,1-benzothiazol-3-one. One common method includes the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide to form the benzothiazole ring, followed by nitration using nitric acid . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1,3-dihydro-2,1-benzothiazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-1,3-dihydro-2,1-benzothiazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate protein aggregation and inhibit key bacterial enzymes makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H4N2O3S

Molecular Weight

196.19 g/mol

IUPAC Name

5-nitro-1H-2,1-benzothiazol-3-one

InChI

InChI=1S/C7H4N2O3S/c10-7-5-3-4(9(11)12)1-2-6(5)8-13-7/h1-3,8H

InChI Key

MIWVBBNKISUBJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)SN2

Origin of Product

United States

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